1-(4-Bromophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione
Description
1-(4-Bromophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a bromophenyl group, a methylpiperazinyl group, and a pyrrolidine-2,5-dione core, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O2/c1-17-6-8-18(9-7-17)13-10-14(20)19(15(13)21)12-4-2-11(16)3-5-12/h2-5,13H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAGTDSBIHVAMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. The synthetic route often starts with the bromination of a phenyl ring, followed by the introduction of a piperazine moiety. The final step involves the formation of the pyrrolidine-2,5-dione core through cyclization reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(4-Bromophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Cyclization: The formation of the pyrrolidine-2,5-dione core involves cyclization reactions, often catalyzed by acids or bases.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Bromophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can engage in π-π interactions with aromatic amino acids in proteins, while the piperazine moiety can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-(4-Bromophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione can be compared with similar compounds such as:
1-(4-Chlorophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione: Similar structure but with a chlorine atom instead of bromine.
1-(4-Fluorophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione: Contains a fluorine atom in place of bromine.
1-(4-Methylphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione: Features a methyl group instead of bromine.
The uniqueness of this compound lies in its bromine atom, which can participate in specific interactions and reactions that other halogens or substituents may not facilitate.
Biological Activity
The compound 1-(4-Bromophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione is a notable member of the pyrrolidine and piperazine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Molecular Formula
- Chemical Name : this compound
- Molecular Formula : C15H18BrN3O2
- CAS Number : 301354-82-5
Structural Characteristics
The compound features a bromophenyl group and a piperazine moiety attached to a pyrrolidine-2,5-dione core. This unique structure allows for diverse interactions within biological systems.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 10.5 | |
| HCT-116 (Colon Cancer) | 8.2 | |
| MCF-7 (Breast Cancer) | 9.0 |
These results suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
The proposed mechanisms of action for this compound include:
- Receptor Modulation : The compound may interact with neurotransmitter receptors, particularly those involved in pain modulation and mood regulation.
- Enzyme Inhibition : It has been suggested that the compound could inhibit specific enzymes related to cancer progression, although further research is needed to elucidate these pathways.
Study on Anticancer Activity
A recent study synthesized various derivatives of the compound and evaluated their anticancer properties. The most potent derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics, indicating their potential as effective anticancer agents .
In Silico Analysis
Molecular docking studies have been conducted to predict the binding affinity of the compound to various targets. These studies indicated strong interactions with proteins involved in cancer cell signaling pathways, supporting the observed biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
